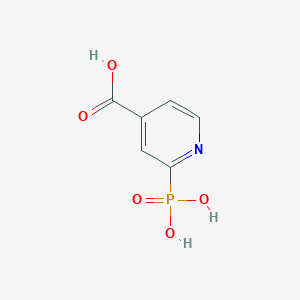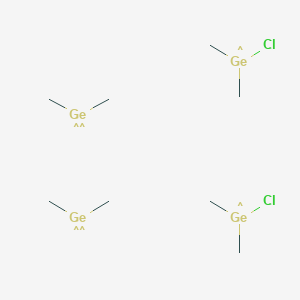
Chloro(dimethyl)germyl--dimethyl-lambda~2~-germane (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) is an organogermanium compound characterized by the presence of germanium atoms bonded to chlorine and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) typically involves the reaction of germanium tetrachloride with dimethylgermanium compounds under controlled conditions. One common method includes the use of a Grignard reagent, such as methylmagnesium chloride, to introduce the methyl groups to the germanium center. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of high-quality Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1).
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation state germanium species.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Organolithium or organomagnesium reagents are typically employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Biology: Research into its potential biological activity and toxicity is ongoing, with some studies exploring its use in medicinal chemistry.
Industry: The compound is used in the production of advanced materials, such as semiconductors and specialized coatings.
Wirkmechanismus
The mechanism by which Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) exerts its effects involves interactions with molecular targets and pathways specific to its chemical structure. The chlorine and methyl groups influence its reactivity and interactions with other molecules, potentially affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloro(chloromethyl)dimethylsilane: Similar in structure but with silicon instead of germanium.
Dimethylgermanium dichloride: Another organogermanium compound with different substitution patterns.
Uniqueness
Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1) is unique due to its specific combination of chlorine and methyl groups bonded to germanium, which imparts distinct chemical properties and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of Chloro(dimethyl)germyl–dimethyl-lambda~2~-germane (1/1), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
143251-30-3 |
|---|---|
Molekularformel |
C8H24Cl2Ge4 |
Molekulargewicht |
481.7 g/mol |
InChI |
InChI=1S/2C2H6ClGe.2C2H6Ge/c2*1-4(2)3;2*1-3-2/h2*1-2H3;2*1-2H3 |
InChI-Schlüssel |
IPEKTZFIBPIDKF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Ge]C.C[Ge]C.C[Ge](C)Cl.C[Ge](C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


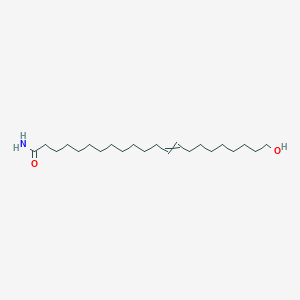
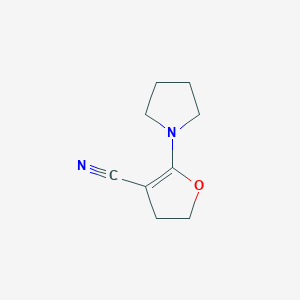
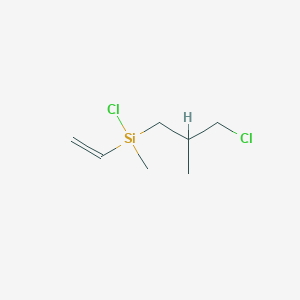
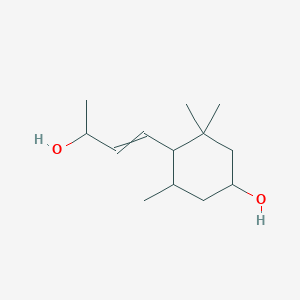
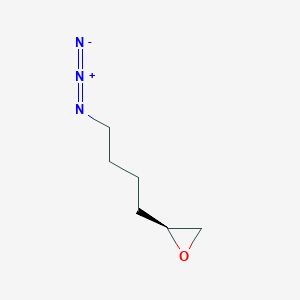
![8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline](/img/structure/B12556137.png)

![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)
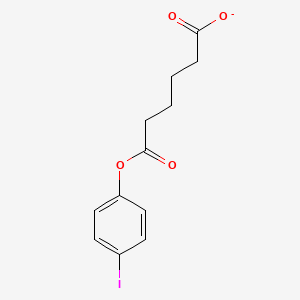
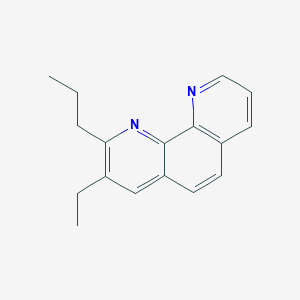
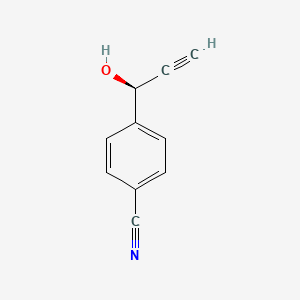

![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)
